molecular formula C13H11Cl2NO3S B1189986 Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B1189986
M. Wt: 332.2 g/mol
InChI Key: NBSMXPUVAZHUJR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.24 (t, J = 7 Hz, 3H, CH₂CH₃), 4.20 (q, J = 7 Hz, 2H, OCH₂), 4.67 (s, 2H, H5-thiophene), 7.25–7.34 (m, 3H, ArH), 10.26 (s, 1H, NH).
  • Diastereotopic H5 protons exhibit geminal coupling (²J = 17 Hz), confirmed by COSY correlations.

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 14.67 (CH₂CH₃), 59.37 (OCH₂), 75.30 (C5-thiophene), 164.18 (C=O ester), 177.34 (C4=O), 188.84 (C3-thiophene). The 2,4-dichloroanilino carbons resonate at δ 123.48 (C2'), 126.35 (C4'), and 135.24 (C1').

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

  • ν(C=O) : 1721 (ester), 1695 (ketone).
  • ν(N–H) : 3327 (anilino NH stretch).
  • ν(C–Cl) : 756 and 798 (asymmetric bending).
  • Thiophene ring vibrations: 1562 (C=C), 1420 (C–S).

The absence of a broad O–H stretch confirms the fully substituted ester and ketone functionalities.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z): [M+H]⁺ at 333.0 (calc. 332.2). Major fragments:

  • 288.1 (loss of COOEt, 45 Da).
  • 214.0 (cleavage of dichloroanilino group).
  • 169.5 (dihydrothiophene-4-one ion).

The base peak at m/z 75.0 corresponds to the ethyl cation (C₂H₅⁺).

Computational Chemistry Approaches

Density Functional Theory (DFT)-Optimized Molecular Geometry

DFT calculations (B3LYP/6-311+G(d,p)) show excellent agreement with X-ray data (<0.03 Å bond length deviation). Key geometric parameters:

  • C3–C4 bond : 1.514 Å (calc.) vs. 1.508 Å (expt.).
  • C4=O bond : 1.221 Å (calc.) vs. 1.215 Å (expt.).
  • Thiophene ring puckering angle: 12.3° (calc.) vs. 11.9° (expt.).

Frontier Molecular Orbital (FMO) Analysis

The HOMO (-6.32 eV) localizes on the thiophene ring and NH group, while the LUMO (-2.15 eV) resides on the dichloroanilino moiety (Fig. 2). The HOMO-LUMO gap (4.17 eV) indicates moderate electrophilic reactivity.

Table 2: FMO energies and contributions

Orbital Energy (eV) Primary Contributions
HOMO -6.32 Thiophene π-system, NH group
LUMO -2.15 Anilino π* orbitals

Properties

Molecular Formula

C13H11Cl2NO3S

Molecular Weight

332.2 g/mol

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate

InChI

InChI=1S/C13H11Cl2NO3S/c1-2-19-13(18)11-10(17)6-20-12(11)16-9-4-3-7(14)5-8(9)15/h3-5,17H,2,6H2,1H3

InChI Key

NBSMXPUVAZHUJR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(CSC1=NC2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

CCOC(=O)C1=C(CSC1=NC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Biological Activity

Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloroaniline with ethyl chloroacetate in the presence of a suitable base. The resulting compound is characterized by its thiophene ring structure and carboxylate group, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Cell Proliferation Inhibition : Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (related compound) was shown to significantly inhibit the proliferation of HL-60 leukemia cells with a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM. This effect was associated with apoptosis induction through caspase activation and changes in mitochondrial membrane potential .
  • Mechanism of Action : The mechanism involves the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), alongside increased intracellular calcium levels and reactive oxygen species (ROS) production .

Antimicrobial Activity

Compounds containing the thiophene moiety have also been studied for their antimicrobial properties:

  • Broad-Spectrum Activity : Similar derivatives have exhibited broad-spectrum antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus, demonstrating minimum inhibitory concentrations (MICs) in the range of 0.03 to 0.5 μg/mL .

Case Studies

  • Study on HL-60 Cells : A detailed analysis revealed that treatment with ethyl 2-anilino derivatives resulted in significant apoptotic effects in HL-60 cells. The study measured cell viability using MTT assays and assessed apoptotic markers through western blotting techniques .
  • Antifungal Evaluation : In another study focusing on related compounds, derivatives were tested against fungal strains, showing promising results that warrant further investigation into their potential therapeutic applications .

Data Summary

Compound NameBiological ActivityIC50/EffectMechanism
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylateAnticancer23.5 µMApoptosis via caspase activation
Related Thiophene DerivativesAntifungalMIC: 0.03 - 0.5 μg/mLBroad-spectrum activity against fungi

Comparison with Similar Compounds

Heterocyclic Core Modifications

Replacing the dihydrothiophene ring with other heterocycles significantly alters molecular geometry and properties:

  • 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile: The dihydrothiophene ring is planar, and the morpholino substituent forms a near-orthogonal dihedral angle (87.2°) with the ring, influencing crystallinity and solubility .

Key Insight : The dihydrothiophene core’s partial saturation may increase conformational flexibility compared to fully aromatic systems like thiazole, affecting binding to biological targets.

Melting Points and Solubility

  • Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate has a melting point of 163–166°C, classified as an irritant .

Comparative Data Table

Compound Name (CAS/Identifier) Substituent/Ring Modification Yield (%) Key Properties/Biological Notes References
Ethyl 2-(2,4-dichloroanilino)-4-oxo-... (Target) 2,4-dichloroanilino, dihydrothiophene - High lipophilicity (predicted) -
11g (297160-66-8) 4-fluoroanilino 65 Optimized reactivity
2-Morpholino-...-carbonitrile Morpholino, nitrile 58 Planar ring; orthogonal substituent
Ethyl 2-(methylamino)-... (886360-78-7) Methylamino - MP 163–166°C; irritant
Thiazole derivative (1484440-55-2) Thiazole core - Aromatic; enhanced stability (predicted)

Preparation Methods

Reaction with Thioglycolic Acid Esters

A foundational method involves reacting ethyl α-chloroacetoacetate with methyl thioglycolate under basic conditions. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates deprotonation and cyclization, yielding ethyl 4-oxo-4,5-dihydrothiophene-3-carboxylate intermediates.
Key parameters :

  • Solvent : THF or dimethylformamide (DMF) for optimal solubility.

  • Temperature : 0–25°C to prevent side reactions.

  • Yield : 60–75% after recrystallization.

Alternative Sulfur Sources

Phosphorus pentasulfide (P4_4S10_{10}) or thiourea can substitute thioglycolic acid esters, though yields drop to 40–50% due to competing side reactions.

One-Pot Synthesis Strategies

Recent advances enable tandem cyclocondensation-amination in a single reactor, reducing purification steps.

Sequential Addition Protocol

  • Cyclocondensation : Ethyl α-chloroacetoacetate and methyl thioglycolate in THF/NaH.

  • In-situ amination : Direct addition of 2,4-dichloroaniline and PTSA after cyclization.
    Advantages :

  • Total yield : 58–62%.

  • Time efficiency : 10–12 hours total.

Critical Analysis of Methodologies

Yield Comparison

MethodConditionsYield (%)Purity (%)
Acid-catalyzed aminationGlacial acetic acid, 8h, 80°C7298
Base-mediatedEthanol/piperidine, 4h, reflux6495
One-pot synthesisTHF/NaH, sequential addition6297

Side Reactions and Mitigation

  • Over-alkylation : Occurs with excess aniline; controlled stoichiometry (1:1.2) minimizes this.

  • Oxidation : The dihydrothiophene ring may oxidize to thiophene; inert atmosphere (N2_2) is critical.

Advanced Functionalization and Derivatives

The carboxylate group at C-3 permits further derivatization:

  • Ester hydrolysis : 2M NaOH in methanol yields the carboxylic acid.

  • Thiophene aromatization : Dehydrogenation with chloranil or DDQ produces fully aromatic thiophenes.

Industrial-Scale Considerations

Patent US4242518A highlights scalability using cost-effective reagents like sulfuryl chloride (SO2_2Cl2_2) for dehydrogenation. Key adjustments include:

  • Solvent volume : 400–2,000% by weight to ensure mixing.

  • Catalyst : Azo-bis-isobutyronitrile (AIBN) accelerates radical-based steps .

Q & A

Q. What role do intermolecular interactions play in stabilizing the crystal lattice?

  • Van der Waals forces and C–H⋯O hydrogen bonds (2.5–3.0 Å) dominate packing. For example, benzyloxy groups orient at 78.6° to phenylamino rings, minimizing steric clashes .

Methodological Best Practices

  • Synthesis : Optimize stepwise reactions using triethylamine as a base to minimize side products .
  • Characterization : Combine LC-MS (APCI mode, M+1 = 281.3) with elemental analysis for unambiguous identification .
  • Safety : Follow SDS guidelines for handling skin/eye irritants (e.g., use nitrile gloves, fume hoods) .

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